- Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof, World Intellectual Property Organization, , ,
Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

931-33-9 structure
Nome del prodotto:4-Bromo-1H-pyrrole-2-carbaldehyde
4-Bromo-1H-pyrrole-2-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 4-Bromo-2-pyrrolecarboxaldehyde
- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
- 4-bromo-1H-Pyrrole-2-carboxaldehyde
- 4-BROMOPYROLE-2-CARBOXALDEHYDE
- 4-BROMOPYRROLE-2-CARBOXALDEHYDE
- 1H-Pyrrole-2-carboxaldehyde,4-bromo
- 4-bromo-2-formylpyrrole
- 4-bromo-pyrrole-2-carbaldehyde
- RFQYNGQAZZSGFM-UHFFFAOYSA-N
- 4-bromopyrrole-2-carbaldehyde
- BCP05404
- SBB088835
- 4-Bromo-1H-pyrrole-2-carbaldehyde #
- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
- AKOS006230227
- SB63883
- DTXSID30344803
- SCHEMBL2362181
- CS-W020675
- MFCD02179586
- DB-079486
- SY031830
- Z1201621650
- PS-3316
- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
- 931-33-9
- EN300-182953
- AQ-405/40279458
-
- MDL: MFCD02179586
- Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
- Chiave InChI: RFQYNGQAZZSGFM-UHFFFAOYSA-N
- Sorrisi: O=CC1NC=C(Br)C=1
Proprietà calcolate
- Massa esatta: 172.94800
- Massa monoisotopica: 172.94763g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 1
- Complessità: 96.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.9
- XLogP3: 1.2
Proprietà sperimentali
- PSA: 32.86000
- LogP: 1.58970
4-Bromo-1H-pyrrole-2-carbaldehyde Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C
4-Bromo-1H-pyrrole-2-carbaldehyde Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-Bromo-1H-pyrrole-2-carbaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-10g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 98% | 10g |
¥396.00 | 2024-04-25 | |
eNovation Chemicals LLC | K39302-25g |
4-bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 25g |
$874 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-25g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 98% | 25g |
¥915.00 | 2024-04-25 | |
abcr | AB234458-5 g |
4-Bromo-1H-pyrrole-2-carboxaldehyde; . |
931-33-9 | 5 g |
€133.10 | 2023-07-20 | ||
eNovation Chemicals LLC | D566555-250g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 250g |
$3000 | 2023-08-31 | |
abcr | AB234458-10g |
4-Bromo-1H-pyrrole-2-carboxaldehyde; . |
931-33-9 | 10g |
€122.50 | 2025-02-19 | ||
eNovation Chemicals LLC | D519508-1g |
4-BroMo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 1g |
$380 | 2024-05-24 | |
Apollo Scientific | OR10388-1g |
4-Bromo-1H-pyrrole-2-carboxaldehyde |
931-33-9 | 1g |
£150.00 | 2023-06-14 | ||
TRC | B686860-1g |
4-Bromo-2-pyrrolecarboxaldehyde |
931-33-9 | 1g |
$ 207.00 | 2023-04-18 | ||
Apollo Scientific | OR10388-100mg |
4-Bromo-1H-pyrrole-2-carboxaldehyde |
931-33-9 | 100mg |
£15.00 | 2025-02-19 |
4-Bromo-1H-pyrrole-2-carbaldehyde Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
Riferimento
- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonistsEuropean Journal of Medicinal Chemistry, 2016, 113, 102-133,
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Riferimento
- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditionsJournal of Chemical Research, 2014, 38(10), 593-596,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 15 min, 0 °C
Riferimento
- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade processRSC Advances, 2021, 11(41), 25624-25627,
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt
1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt
Riferimento
- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocksJournal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
Riferimento
- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C
1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt
1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C
1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt
Riferimento
- Synthetic chlorins bearing auxochromes at the 3- and 13-positionsJournal of Organic Chemistry, 2006, 71(11), 4092-4102,
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
Riferimento
- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
Riferimento
- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Potassium bisulfate Solvents: Water
Riferimento
- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent AntimalarialsJournal of Medicinal Chemistry, 2015, 58(18), 7286-7309,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl SultamsJournal of Organic Chemistry, 2017, 82(18), 9350-9359,
Metodo di produzione 20
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C
Riferimento
- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of ConnectivityChemistry - An Asian Journal, 2020, 15(19), 3059-3081,
4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials
4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products
4-Bromo-1H-pyrrole-2-carbaldehyde Letteratura correlata
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde) Prodotti correlati
- 1160247-29-9(tert-butyl 6-bromo-2-oxo-spiro[indoline-3,4-piperidine]-1-carboxylate)
- 2228309-78-0(2-(2-ethynylphenyl)propan-2-amine)
- 1822789-22-9(Benzyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate)
- 2229005-36-9(4-(5-bromo-2-methoxypyridin-3-yl)butan-2-amine)
- 2803856-51-9(tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate)
- 1260797-15-6(4-(azetidin-3-yl)-1H-indole)
- 2137091-04-2(1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one)
- 1240528-17-9(4-methyl-2-(4-piperidyl)thiazole;dihydrochloride)
- 2013847-32-8(tert-butyl N-[1-(2-oxobut-3-en-1-yl)cyclopropyl]carbamate)
- 128851-98-9(5-chloro-1-benzothiophene-2-sulfonyl chloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde

Purezza:99%
Quantità:100g
Prezzo ($):341.0